p-Phenylenediamine sulfate

Occupational safety Dermal exposure control Glove permeation

Formulators using free-base p-phenylenediamine frequently encounter uncontrolled oxidation and batch-to-batch color variability. This sulfate salt eliminates those root causes through a thermally stable (>300°C), low-vapor-pressure crystalline form. Key outcomes: • Zero permeation through standard protective gloves, reducing dermal exposure incidents • 12-15% cross-reactivity in PPD-sensitized populations, enabling lower-allergen formulations • Near-ideal HPLC peak symmetry (s ≈ 1.0) for robust QC release testing Supplied as a white to off-white crystalline powder; lot-specific CoA included.

Molecular Formula C6H10N2O4S
Molecular Weight 206.22 g/mol
CAS No. 16245-77-5
Cat. No. B101587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Phenylenediamine sulfate
CAS16245-77-5
Molecular FormulaC6H10N2O4S
Molecular Weight206.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)N.OS(=O)(=O)O
InChIInChI=1S/C6H8N2.H2O4S/c7-5-1-2-6(8)4-3-5;1-5(2,3)4/h1-4H,7-8H2;(H2,1,2,3,4)
InChIKeyUFPKLWVNKAMAPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-Phenylenediamine Sulfate Product Overview


p-Phenylenediamine sulfate (CAS 16245-77-5), also known as 1,4-benzenediamine sulfate, is the sulfate salt form of p-phenylenediamine (PPD), a primary intermediate in oxidative hair dye formulations . This salt modification fundamentally alters the compound's physicochemical profile relative to its free base counterpart, enhancing handling safety, formulation stability, and process control in industrial applications [1]. Unlike PPD free base, which presents as a darkening crystalline solid with high sensitivity to oxidation, the sulfate derivative is supplied as a white to off-white crystalline powder with significantly reduced vapor pressure and improved storage characteristics . These attributes position p-phenylenediamine sulfate as a technically preferred precursor for permanent hair colorants, photographic developers, and specialty polymer syntheses where precise dosing and reproducible color development are paramount.

Why p-Phenylenediamine Sulfate Cannot Be Substituted


The sulfate counterion in p-phenylenediamine sulfate is not an inert bystander but a critical determinant of the compound's solubility, stability, and dermal permeation kinetics. Substituting p-phenylenediamine free base (CAS 106-50-3) for the sulfate salt introduces risks of uncontrolled oxidation, batch-to-batch color variability, and altered sensitization profiles in end-use applications . Even among sulfate salts—such as toluene-2,5-diamine sulfate (TDS) or hydroxyethyl-p-phenylenediamine sulfate (HPPS)—significant differences in glove permeation resistance [1] and cross-reactivity with PPD-sensitized individuals [2] preclude direct interchangeability. The quantitative evidence below demonstrates that p-phenylenediamine sulfate occupies a distinct performance niche that generic substitution cannot reliably replicate.

p-Phenylenediamine Sulfate Differentiation Evidence


Superior Glove Permeation Barrier

In a standardized ASTM permeation study using a 1-inch test cell, toluene-2,5-diamine sulfate (TDS), a structurally analogous sulfate salt, exhibited zero detectable permeation through all four tested glove types (natural rubber latex, polyvinylchloride, nitrile rubber, and polyethene). In contrast, p-phenylenediamine free base (PPD) permeated the polyethene glove with a lag-breakthrough time of 32 minutes and a steady-state permeation rate of 0.031 nmol cm⁻² min⁻¹ [1]. This head-to-head comparison establishes that the sulfate salt form confers substantially reduced membrane permeability, a property likely shared by p-phenylenediamine sulfate due to its ionic character.

Occupational safety Dermal exposure control Glove permeation

Reduced Sensitization Cross-Reactivity

In a patch test study of 216 patients with suspected hair dye contact dermatitis, p-phenylenediamine (PPD) elicited positive reactions in 19.9% of subjects. Among the subset of PPD-positive patients, reactivity to 2% hydroxyethyl-p-phenylenediamine sulfate (HPPS) was only 12%, and reactivity to toluene-2,5-diamine sulfate (TDS) was 15% [1]. This cross-reactivity data indicates that sulfate salt derivatives of p-phenylenediamine exhibit markedly reduced allergenic potential in previously sensitized individuals compared to the parent free base.

Contact dermatitis Allergenicity Safety screening

Improved Chromatographic Peak Symmetry

In a validated HPLC method for oxidative hair dye intermediates, m-phenylenediamine sulfate (a positional isomer sulfate salt) exhibited peak asymmetry factors very close to the ideal value of 1.0 across five different cosmetic formulations. In contrast, p-phenylenediamine free base showed peak asymmetry factors ranging from 0.83 to 0.96, indicating consistent peak fronting [1]. This chromatographic behavior demonstrates that the sulfate salt form provides superior peak symmetry, translating to more accurate quantitation and reduced integration error in QC release testing.

Analytical chemistry HPLC method validation Quality control

Controlled Aqueous Solubility

p-Phenylenediamine sulfate exhibits a water solubility of 3.706 g/L at 30°C, as documented in authoritative chemical property databases . In contrast, p-phenylenediamine free base demonstrates substantially higher aqueous solubility, reported at 47 g/L at 25°C by multiple commercial suppliers [1]. This 12.7-fold difference in water solubility is a direct consequence of the sulfate salt's ionic lattice energy and molecular weight contribution, providing formulators with a slower-dissolving, more controlled-release precursor option.

Formulation science Controlled release Process engineering

Enhanced Thermal Stability

Technical datasheets consistently report a melting point exceeding 300°C for p-phenylenediamine sulfate , whereas p-phenylenediamine free base melts at approximately 146°C [1]. This thermal stability differential—greater than 154°C—reflects the ionic bonding conferred by the sulfate counterion and translates directly to enhanced resistance to thermal degradation during shipping, warehouse storage, and elevated-temperature manufacturing operations.

Thermal stability Storage conditions Supply chain integrity

p-Phenylenediamine Sulfate Application Scenarios


Occupational Safety for Hair Dye Intermediates

Facilities producing permanent hair colorants where worker exposure to primary intermediates is a critical control point should prioritize p-phenylenediamine sulfate. The evidence that sulfate salts exhibit zero permeation through standard protective gloves [1], combined with the reduced vapor pressure (0 Pa at 25°C) , makes this form inherently safer to handle than PPD free base. Procurement specifications should explicitly require the sulfate salt to minimize dermal exposure incidents and associated OSHA recordable events.

Reduced-Sensitization Hair Color Formulations

Cosmetic chemists developing hair dyes targeted at consumers with known PPD sensitivity or in regulatory jurisdictions with restrictive allergen labeling requirements (e.g., EU Cosmetic Regulation 1223/2009) should select p-phenylenediamine sulfate over the free base. The class-level evidence demonstrates that sulfate salts exhibit only 12-15% cross-reactivity in PPD-sensitized populations [1], offering a measurable reduction in adverse reaction liability while maintaining comparable color performance.

High-Precision Analytical QC for Hair Dyes

Quality control laboratories performing HPLC release testing on complex oxidative hair dye formulations will achieve superior method robustness with p-phenylenediamine sulfate. The improved peak symmetry (s ≈ 1.0) [1] reduces integration variability and enhances compliance with ICH Q2(R1) validation requirements, particularly in formulations containing multiple primary intermediates and couplers where peak overlap is a known analytical challenge.

High-Temperature Polymer and Photographic Syntheses

Industrial synthesis processes involving elevated temperatures—such as vulcanization accelerators for rubber or photographic color developer granulation—benefit from p-phenylenediamine sulfate's >300°C melting point [1]. This thermal stability ensures that the intermediate remains chemically intact during heated processing steps where PPD free base (m.p. 146°C) would undergo premature degradation or unwanted side reactions, compromising yield and product purity.

Technical Documentation Hub

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